molecular formula C19H19N3O2S B2386741 N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-29-7

N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Número de catálogo B2386741
Número CAS: 688335-29-7
Peso molecular: 353.44
Clave InChI: IZXRJOQAUICGRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as EPI or EPI-001, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. EPI has been shown to be a potent inhibitor of the androgen receptor (AR) and has been studied for its potential use in the treatment of prostate cancer.

Mecanismo De Acción

N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide works by binding to the ligand-binding domain of AR and preventing the receptor from binding to androgens. This prevents the activation of AR and the downstream signaling pathways that are involved in prostate cancer growth and progression.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to be a potent inhibitor of AR and has been studied for its potential use in the treatment of prostate cancer. In preclinical studies, N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth of prostate cancer cells and to enhance the effectiveness of other anticancer therapies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is its potency as an inhibitor of AR. This makes it a useful tool for studying the role of AR in prostate cancer growth and progression. However, one limitation of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is its specificity for AR. This means that it may not be effective in the treatment of other types of cancer or in other diseases that are not related to AR signaling.

Direcciones Futuras

Future research on N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide will likely focus on its potential use in the treatment of CRPC. This may involve the development of more potent and selective inhibitors of AR, as well as the identification of biomarkers that can be used to predict response to treatment. Additionally, N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide may be studied for its potential use in combination with other anticancer therapies, such as chemotherapy or immunotherapy.

Métodos De Síntesis

The synthesis of N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline and 2-bromoethanol to form 4-ethoxyphenyl-2-hydroxyethylamine. This compound is then reacted with thioacetic acid to form the thioester, which is subsequently reacted with 1-phenyl-1H-imidazole-2-thiol to form N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide.

Aplicaciones Científicas De Investigación

N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential use in the treatment of prostate cancer. Prostate cancer is the most commonly diagnosed cancer in men and is often treated with androgen deprivation therapy (ADT). However, ADT is often associated with significant side effects and can lead to the development of castration-resistant prostate cancer (CRPC). N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to be a potent inhibitor of AR and has been studied for its potential use in the treatment of CRPC.

Propiedades

IUPAC Name

N-(4-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-15(9-11-17)21-18(23)14-25-19-20-12-13-22(19)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXRJOQAUICGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.